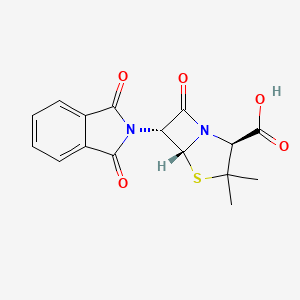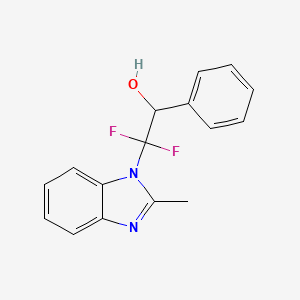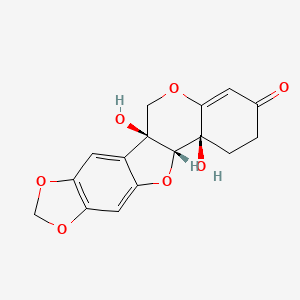
(R)-Desisopropyl Tolterodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Desisopropyl Tolterodine is a chiral compound and a derivative of tolterodine, which is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. This compound is known for its high specificity and potency in targeting muscarinic receptors, making it a valuable subject of study in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Desisopropyl Tolterodine typically involves asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using commercial catalysts such as (R,R)- or (S,S)-Ts-DENEB. The reaction is carried out in a mixture of formic acid and triethylamine as the hydrogen source, with methanol as the solvent at room temperature . Another method involves lithiation/borylation-protodeboronation of a homoallyl carbamate, which is then subjected to further transformations to yield ®-Desisopropyl Tolterodine .
Industrial Production Methods
Industrial production of ®-Desisopropyl Tolterodine often employs large-scale asymmetric hydrogenation processes, utilizing robust and scalable catalysts to ensure high yield and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Desisopropyl Tolterodine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Desisopropyl Tolterodine, such as hydroxylated, alkylated, or acylated compounds, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
®-Desisopropyl Tolterodine has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating overactive bladder syndrome and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
®-Desisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound’s high specificity for muscarinic receptors ensures minimal off-target effects, making it a potent therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The parent compound, also a muscarinic receptor antagonist used for overactive bladder treatment.
Solifenacin: Another muscarinic receptor antagonist with similar therapeutic applications.
Gemtesa (vibegron): A beta-3 adrenergic receptor agonist used for overactive bladder treatment.
Uniqueness
®-Desisopropyl Tolterodine is unique due to its high enantioselectivity and potency in targeting muscarinic receptors. Compared to other similar compounds, it offers better tolerability and fewer side effects, making it a preferred choice in certain therapeutic contexts .
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methyl-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/t17-/m1/s1 |
InChI Key |
CPLYUIYTJCFQJD-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCNC(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)





![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
